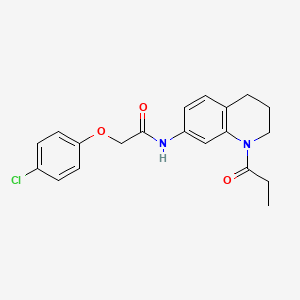

2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Description

2-(4-Chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a 4-chlorophenoxyacetamide moiety at the 7-position. This compound shares structural motifs with bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation.

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O3/c1-2-20(25)23-11-3-4-14-5-8-16(12-18(14)23)22-19(24)13-26-17-9-6-15(21)7-10-17/h5-10,12H,2-4,11,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCULIJYEDNZHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Key Comparison Points:

Structural Variations and Bioactivity: The tetrahydroquinoline (THQ) core in the target compound differentiates it from simpler phenyl or pyrazolone-based analogs (e.g., WH7, ). This scaffold may enhance binding to hydrophobic pockets in target proteins compared to less rigid structures. The 4-chlorophenoxy group replaces the 4-chlorophenyl moiety in L763-0059 .

Therapeutic Potential: The patent in highlights structurally related 4-chlorophenoxy acetamides as ATF4 inhibitors for cancer, suggesting a plausible mechanism for the target compound . In contrast, WH7 () is designed as an auxin agonist, indicating divergent applications despite shared chlorophenoxy motifs .

Conformational and Crystallographic Insights :

- demonstrates that N-substituted acetamides with dichlorophenyl groups exhibit varied dihedral angles between aromatic rings, influencing molecular packing and hydrogen bonding . Similar conformational flexibility in the target compound’s THQ core could affect its pharmacokinetic properties.

Synthetic Accessibility: The synthesis of acetamide derivatives typically involves coupling chlorinated carboxylic acids with amines via carbodiimide-mediated reactions (e.g., EDC/HCl in ) . The target compound’s propanoyl-THQ moiety may require additional steps for cyclization and acylation compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.